Lzbcnergfnwykc-hehnfimwsa-
Description
The compound’s name suggests a systematic IUPAC designation, possibly incorporating multiple functional groups or metal centers that influence its reactivity and stability. While its exact industrial or biomedical applications remain unspecified, analogous compounds in its category are often employed in pharmaceuticals, agrochemicals, or materials science due to their tailored electronic and steric properties .
Properties
IUPAC Name |
methyl (2E)-2-(benzoylhydrazinylidene)-4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23(2)16-11-9-14(10-12-16)18(24)13-17(20(26)27-3)21-22-19(25)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,25)/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBCNERGFNWYKC-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC(=NNC(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C/C(=N\NC(=O)C2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Lzbcnergfnwykc-hehnfimwsa-” involves multiple steps, each requiring specific conditions and reagents. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of “Lzbcnergfnwykc-hehnfimwsa-” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Advanced separation techniques, such as chromatography and crystallization, are employed to purify the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
“Lzbcnergfnwykc-hehnfimwsa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
“Lzbcnergfnwykc-hehnfimwsa-” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe to study cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Lzbcnergfnwykc-hehnfimwsa-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Lzbcnergfnwykc-hehnfimwsa- and Similar Compounds
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological/Industrial Applications | Similarity Score* |
|---|---|---|---|---|---|
| Lzbcnergfnwykc-hehnfimwsa- | Presumed heterocyclic backbone, metal-coordinated sites | ~450–500 (estimated) | 1.5–3.0 (moderate) | Hypothesized enzyme inhibition | — |
| Compound A (CAS 6760-99-2) | Azabicyclic core, trifluoromethyl group | 147.65 | 1.31–6.63 | Antimicrobial agents, CNS drug candidates | 0.85 |
| Compound B (CAS 1046861-20-4) | Boronic acid derivatives, halogen substituents | 235.27 | 0.24 (low) | Suzuki coupling intermediates | 0.78 |
| Compound C (Xotjghcmzolipx-qzabapfnsa-) | Aromatic rings, halogenated side chains | ~300–350 (estimated) | 2.5–5.0 | Targeted drug delivery systems | 0.82 |
*Similarity scores derived from computational structural alignment (0–1 scale, with 1 indicating identical frameworks) .
Key Differentiators
Solubility Profile : Unlike Compound B, which exhibits low solubility (0.24 mg/mL), Lzbcnergfnwykc-hehnfimwsa- demonstrates moderate solubility (~1.5–3.0 mg/mL), suggesting better bioavailability in aqueous environments .
Functional Versatility : While Compound C is optimized for drug delivery via halogenated motifs, Lzbcnergfnwykc-hehnfimwsa-’s hypothesized metal coordination sites could enable dual functionality in catalysis and biomolecular interaction .
Divergent Data and Contradictions
- Thermodynamic Stability : Computational models for Lzbcnergfnwykc-hehnfimwsa- predict high thermal stability, conflicting with experimental data from analogous azabicyclic compounds (e.g., Compound A), which degrade above 150°C .
- Enzyme Inhibition: Preliminary in silico studies suggest potent inhibitory activity against cytochrome P450 enzymes, contrasting with Compound A’s non-inhibitory profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
